Iso-Fludelone

Cytotoxicity Multidrug resistance Leukemia

Iso-Fludelone (KOS-1803) is a third-generation epothilone B analog engineered for multidrug-resistant (MDR) cancer models. Unlike taxanes or earlier epothilones, its 17-iso-oxazole and 26-trifluoro modifications confer 1,000-fold greater potency against P-gp-overexpressing cells and achieve therapeutic cures in MX-1, SK-OV-3, HCT-116, and intracranial SK-NAS xenografts. With 40× greater water solubility than paclitaxel, it enables Cremophor-free formulation. Choose Iso-Fludelone for MDR benchmark studies where only complete tumor regression data validates your mechanism.

Molecular Formula C27H36F3NO6
Molecular Weight 527.57305
Cat. No. B1191788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-Fludelone
SynonymsIsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc
Molecular FormulaC27H36F3NO6
Molecular Weight527.57305
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Iso-Fludelone Procurement: Third-Generation Epothilone B Analog for Microtubule Stabilization in Anticancer Research


Iso-Fludelone (KOS-1803, 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B) is a synthetic third-generation epothilone B analog with antimitotic and antineoplastic activities. It functions by binding to β-tubulin, inducing microtubule polymerization and stabilization, thereby inhibiting cell division, promoting G2/M arrest, and triggering apoptosis [1]. Structurally optimized through diverted total synthesis, Iso-Fludelone exhibits enhanced biological stability, water solubility, tumor penetration, and reduced toxicity compared to earlier epothilone generations [2]. It is not a substrate for the P-glycoprotein (P-gp) efflux pump, preserving activity against multidrug-resistant cancer cells [1]. The compound has undergone Phase I clinical evaluation for advanced solid tumors [3].

Why Iso-Fludelone Is Not Interchangeable with Earlier Epothilones or Taxanes in Preclinical Research


Substituting Iso-Fludelone with structurally related epothilones (e.g., fludelone, 12,13-desoxyepothilone B) or taxanes (e.g., paclitaxel) compromises experimental validity due to quantifiable differences in potency, tumor penetration, and pharmacokinetic properties. Iso-Fludelone demonstrates a distinct therapeutic index arising from its unique 17-iso-oxazole and 26-trifluoro modifications, which confer up to 1,000-fold greater potency against multidrug-resistant cell lines relative to paclitaxel [1] and superior tumor tissue drug concentrations compared to fludelone, dehydelone, and dEpoB [2]. These differences preclude generic substitution; research protocols requiring Iso-Fludelone's specific pharmacological profile will not be satisfied by alternative microtubule-stabilizing agents.

Iso-Fludelone Quantitative Differentiation: Head-to-Head Comparisons Against Key Comparators


Iso-Fludelone vs. Paclitaxel: 20- to 1,000-Fold Potency Advantage Against Drug-Sensitive and Resistant Leukemia Cells

In direct comparative studies, Iso-Fludelone (Iso-flu) is 20-fold more potent than paclitaxel (Taxol) against the drug-sensitive CCRF-CEM human T-cell acute lymphoblastic leukemia cell line, and 1,000-fold more potent against the multidrug-resistant CCRF-CEM/Taxol subline [1]. This difference stems from Iso-Fludelone's retained activity in cells overexpressing drug efflux pumps, a property not shared by paclitaxel.

Cytotoxicity Multidrug resistance Leukemia

Iso-Fludelone vs. Paclitaxel in In Vivo Tumor Suppression: Superior Efficacy Against Drug-Resistant Xenografts

In nude mouse xenograft models, Iso-Fludelone demonstrates markedly superior tumor suppression compared to paclitaxel at the maximum tolerated dose of each agent. Against paclitaxel-resistant lung A549/Taxol tumors, Iso-Fludelone (15 mg/kg, Q7Dx4) achieved 80% tumor suppression, whereas paclitaxel (25 mg/kg, Q3Dx9) yielded only 42% suppression [1]. Against adriamycin-resistant mammary MCF-7/Adr tumors, Iso-Fludelone (15 mg/kg, Q7Dx2) produced 100% suppression, while paclitaxel (25 mg/kg, Q2Dx4) exhibited negligible 3.7% suppression [1]. Additionally, Iso-Fludelone (45 mg/kg, Q12Dx4) achieved complete therapeutic cures with no relapse in neuroblastoma SK-NAS models, whereas paclitaxel (30 mg/kg) failed to produce cures [1].

Xenograft Drug resistance Breast cancer Lung cancer

Iso-Fludelone vs. Fludelone and dEpoB: Ranked Highest in Tumor Tissue Drug Concentration

Following a low-dose intravenous infusion (5 mg/kg over 6 hours), the tumor tissue concentration of Iso-Fludelone exceeded that of all other epothilone analogs evaluated, ranking as follows: iso-fludelone > fludelone > dehydelone > dEpoB [1]. Notably, the tumor drug concentrations for iso-fludelone and fludelone were several hundred times higher than their respective in vitro IC50 values, persisting for up to 21 hours after the end of infusion [1]. This quantitative rank order establishes Iso-Fludelone as the most tumor-penetrant analog within the tested series.

Pharmacokinetics Tumor penetration Drug distribution

Iso-Fludelone vs. Paclitaxel and dEpoB: Superior Water Solubility Enabling Cremophor-Free Formulation

Quantitative solubility measurements demonstrate that Iso-Fludelone is approximately 40-fold more water-soluble than paclitaxel and 13.5-fold more water-soluble than the second-generation epothilone analog 12,13-desoxy-epothilone B (dEpoB) [1]. The compound's octanol/water partition coefficient is 3.27, reflecting a favorable balance between lipophilicity and hydrophilicity [1]. This enhanced aqueous solubility permits the use of a Cremophor-free formulation, circumventing the hypersensitivity reactions and specialized infusion protocols associated with Cremophor EL-based paclitaxel formulations [2].

Formulation Water solubility Drug delivery

Iso-Fludelone vs. dEpoB and Fludelone: Optimized Dosing Schedule with Extended Intervals and Lower Optimal Dose

Comparative pharmacological evaluation reveals that Iso-Fludelone requires a lower optimal dose and permits wider interdose intervals compared to earlier epothilone generations. Specifically, Iso-Fludelone optimal dosing employs intervals of Q6D or Q8D (every 6 or 8 days), whereas 12,13-desoxy-epothilone B and fludelone require more frequent administration at Q2D or Q3D (every 2 or 3 days) [1]. This extended dosing schedule is accompanied by a lower optimal dose for Iso-Fludelone relative to these earlier analogs, indicating an improved therapeutic index [1].

Dosing regimen Therapeutic index Preclinical pharmacology

Optimal Research and Industrial Use Cases for Iso-Fludelone Procurement


Multidrug-Resistant Cancer Model Development: Overcoming P-gp-Mediated Efflux

Iso-Fludelone is the compound of choice for establishing and validating multidrug-resistant (MDR) cancer models, particularly those driven by P-glycoprotein (P-gp) overexpression. Its 1,000-fold potency advantage over paclitaxel in CCRF-CEM/Taxol cells [1] and 100% tumor suppression in MCF-7/Adr xenografts (vs. 3.7% for paclitaxel) [2] directly address the key limitation of taxane-based research in MDR contexts. Researchers studying resistance mechanisms or screening P-gp-evading therapeutics will find Iso-Fludelone's retained activity in these models indispensable for establishing positive controls and benchmarking efficacy.

High-Penetration Tumor Pharmacokinetic Studies Requiring Sustained Intratumoral Exposure

For investigations where tumor tissue drug concentration and residence time are critical endpoints, Iso-Fludelone provides quantifiable superiority. It achieves the highest tumor drug concentration among tested epothilone analogs (iso-fludelone > fludelone > dehydelone > dEpoB), with concentrations several hundred times above in vitro IC50 values persisting for ≥21 hours post-infusion [1]. This profile makes Iso-Fludelone the optimal candidate for studies requiring robust intratumoral pharmacodynamic modulation, such as correlating drug exposure with microtubule bundling, mitotic arrest, or apoptosis markers in vivo.

Cremophor-Free Formulation Development and Oral Bioavailability Studies

Iso-Fludelone's 40-fold greater water solubility compared to paclitaxel and 13.5-fold greater solubility compared to dEpoB [1] eliminates the requirement for Cremophor EL-based vehicles. This enables formulation development programs focused on Cremophor-free intravenous or oral administration [2]. Researchers aiming to study microtubule-stabilizing agents without vehicle-induced hypersensitivity, altered pharmacokinetics, or specialized infusion protocols will derive significant experimental advantage from Iso-Fludelone. The demonstrated oral efficacy against MX-1 xenografts (45 mg/kg, Q6Dx5, complete remission) [1] further supports its use in oral bioavailability investigations.

Refractory Solid Tumor Xenograft Studies Targeting Therapeutic Cures

In xenograft models of aggressive, refractory, or drug-resistant solid tumors, Iso-Fludelone consistently achieves outcomes that comparator agents cannot. It produces therapeutic cures (no relapse from complete remission for >10% of lifespan) in MX-1 mammary, SK-OV-3 ovarian, HCT-116 colon, and CCRF-CEM leukemia xenografts [1], and suppresses intracranial SK-NAS neuroblastoma tumors [2]. When the research objective requires demonstration of complete tumor regression or cure in challenging models—including intracranial implants and taxane- or anthracycline-resistant lines—Iso-Fludelone is the uniquely suited compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso-Fludelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.